N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide
Overview
Description
N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antimicrobial, anticancer, antiviral, and antiparasitic activities . This compound features a benzimidazole core, which is a structural isostere of naturally occurring nucleotides, allowing it to interact easily with biopolymers in living systems .
Preparation Methods
The synthesis of N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may include the use of heterocyclic aromatic compounds, iron powder, and ammonium chloride, followed by imidazole cyclization .
Chemical Reactions Analysis
N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: Commonly using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide involves binding to tubulin, a vital component of the cytoskeleton and mitotic spindle. This binding disrupts the polymerization of tubulin, leading to the inhibition of cell division in parasitic nematodes . The compound’s selective toxicity towards parasites makes it a valuable candidate for antiparasitic treatments.
Comparison with Similar Compounds
N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide can be compared with other benzimidazole derivatives such as:
Albendazole: Known for its broad-spectrum anthelmintic activity.
Mebendazole: Used to treat various parasitic worm infections.
Thiabendazole: Effective against a range of parasitic infections. The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potentials .
Properties
IUPAC Name |
N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-20-15-8-7-13(21(23)24)11-14(15)19-16(20)9-10-18-17(22)12-5-3-2-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOENMGADWCQLDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCNC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319811 | |
Record name | N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794808 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879467-14-8 | |
Record name | N-[2-(1-methyl-5-nitrobenzimidazol-2-yl)ethyl]cyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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